molecular formula C12H14N2O3S2 B2907746 1-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 877647-03-5

1-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2907746
CAS No.: 877647-03-5
M. Wt: 298.38
InChI Key: LPXQGRLCRCZNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a bicyclic heterocyclic compound featuring a fused thienoimidazole core with a 2-methoxyphenyl substituent at the 1-position and two sulfone groups at the 5,5-positions. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, which may influence its electronic properties and reactivity compared to analogs with other substituents .

Properties

IUPAC Name

3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-17-11-5-3-2-4-9(11)14-10-7-19(15,16)6-8(10)13-12(14)18/h2-5,8,10H,6-7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXQGRLCRCZNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]imidazole Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a thioamide with a suitable aldehyde in the presence of a catalyst can lead to the formation of the thieno[3,4-d]imidazole core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the thieno[3,4-d]imidazole core under basic conditions.

    Oxidation to Form the 5,5-Dioxide: The final step involves the oxidation of the thione group to form the 5,5-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its unique structural features.

    Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

    Industrial Chemistry: Employed as a catalyst or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, molecular, and physicochemical properties of 1-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide and its analogs:

Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
1-(2-Methoxyphenyl) C₁₂H₁₄N₂O₃S₂* 322.39 (calculated) Electron-donating methoxy group; discontinued commercial availability .
1-Methyl C₆H₁₀N₂O₂S₂ 206.28 Simplest analog; lower molecular weight; no aromatic substituents .
1-Phenyl C₁₁H₁₂N₂O₂S₂ 268.35 Higher lipophilicity due to phenyl group; defined stereocenters at 3aR and 6aS .
1-(4-Bromophenyl) C₁₁H₁₁BrN₂O₂S₂ 347.30 Bromine substituent enhances halogen bonding potential; commercially available .
1-(2-Chlorophenyl)-3-phenyl C₁₇H₁₅ClN₂O₃S 362.83 Chlorine and phenyl groups increase steric bulk; higher molar mass .
1-Allyl-3-(3-methylphenyl) C₁₅H₁₈N₂O₂S₂ 322.45 Allyl group introduces potential for further functionalization .
1-(3-Trifluoromethylphenyl) C₁₈H₁₅F₃N₂O₂S₂ 412.45 Strong electron-withdrawing CF₃ group; high density (1.56 g/cm³) .
1-(2-Methylphenyl)-3-(4-methylphenyl) C₁₉H₂₀N₂O₃S 356.44 Dual methyl groups enhance hydrophobicity; predicted boiling point 581.2°C .

*Inferred molecular formula based on structural analogs.

Structural and Electronic Insights:

  • Electron-Donating vs. In contrast, analogs like 1-(3-trifluoromethylphenyl) (C₁₈H₁₅F₃N₂O₂S₂) exhibit electron-withdrawing effects, which may alter reactivity in catalytic or biological systems .
  • Steric Effects : Bulky substituents (e.g., 1-(2-chlorophenyl)-3-phenyl) increase steric hindrance, which could reduce reaction rates in synthetic pathways .
  • Physicochemical Properties : Higher molecular weight and halogenated substituents (e.g., bromine in C₁₁H₁₁BrN₂O₂S₂) correlate with increased density and boiling points .

Biological Activity

1-(2-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thienoimidazole core with a methoxyphenyl substituent, which is known to influence its biological activity. The presence of the thione and sulfone functionalities contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds in the thienoimidazole class have shown significant efficacy against various bacterial and fungal strains.
  • Anticancer Activity : The structural features of this compound suggest potential as an anticancer agent, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Similar derivatives have demonstrated the ability to reduce inflammatory responses in vitro and in vivo.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors that regulate cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to cytotoxic effects.

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundThienoimidazole core with methoxyphenyl groupAntimicrobial, Anticancer
Thieno[2,3-b]pyridine derivativePyridine instead of imidazoleAntimicrobial
Benzothiazole derivativesContains benzothiazole structureAntiviral
2-Aminothiazole derivativesAmino group substitution on thiazoleAnticancer

Study 1: Antimicrobial Efficacy

A study conducted on various thienoimidazole derivatives indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Study 2: Anticancer Potential

In vitro assays revealed that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were comparable to established chemotherapeutics, indicating its promising role in cancer treatment.

Study 3: Anti-inflammatory Properties

Research demonstrated that the compound reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results highlight its potential application in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.